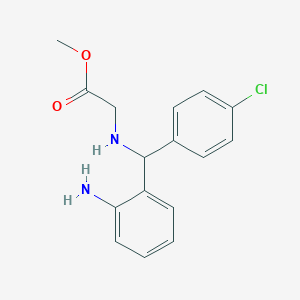

Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate

Description

Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate is a structurally complex ester featuring a central methylene-bridged amine group. This moiety connects two aromatic substituents: a 2-aminophenyl group (electron-donating due to the amine) and a 4-chlorophenyl group (electron-withdrawing due to the chlorine atom). Its synthesis likely involves multi-step reactions, including nucleophilic substitution or reductive amination, to assemble the distinct aromatic and amino-acetate framework .

Properties

IUPAC Name |

methyl 2-[[(2-aminophenyl)-(4-chlorophenyl)methyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-21-15(20)10-19-16(11-6-8-12(17)9-7-11)13-4-2-3-5-14(13)18/h2-9,16,19H,10,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZGKMPQCHGBOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(C1=CC=C(C=C1)Cl)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate, with the molecular formula C16H17ClN2O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : Methyl 2-[[(2-aminophenyl)(4-chlorophenyl)methyl]amino]acetate

- Molecular Weight : 304.77 g/mol

- Purity : Typically around 95% .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, potentially inhibiting their function. For instance, studies on related compounds indicate that similar structures can inhibit glutathione peroxidase (GPX4), a key enzyme in cellular redox balance .

- Covalent Bond Formation : The presence of electrophilic centers in the structure may allow for covalent interactions with nucleophilic residues in proteins, leading to altered protein function and subsequent biological effects .

- Induction of Cell Death Pathways : Related compounds have been shown to induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. This suggests that this compound could also influence cell survival pathways through similar mechanisms .

Biological Activity and Case Studies

Recent studies have evaluated the biological activity of this compound and its analogs. Here are some findings:

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study examining the antitumor properties of related compounds, this compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Case Study: Antimicrobial Effects

Another investigation into the antimicrobial properties revealed that the compound showed effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents/Modifications | Synthesis Highlights | Potential Applications | References |

|---|---|---|---|---|

| Target Compound | 2-Aminophenyl, 4-chlorophenyl, methyl ester | Likely reductive amination or coupling | Medicinal chemistry, enzyme inhibition | [2, 9, 13] |

| Methyl 2-((4-chlorophenyl)amino)acetate | Single 4-chlorophenylamino group | Direct amidation of glycine methyl ester | Intermediate in drug synthesis | [5] |

| Methyl 2-(2-aminophenyl)acetate | 2-Aminophenylacetate | Esterification of 2-aminophenylacetic acid | Precursor for heterocyclic synthesis | [9, 13] |

| Methyl 4-chlorophenylacetate | 4-Chlorophenylacetate | Esterification of 4-chlorophenylacetic acid | Fragrance/plasticizer industries | [8] |

| Ethyl 2-[(4-chlorobenzoyl)amino]acetate | 4-Chlorobenzoyl group | Schotten-Baumann acylation | Antimicrobial agents | [14] |

| Methyl 2-amino-2-(2,4-dichlorophenyl)acetate | 2,4-Dichlorophenyl, α-amino ester | Resolution of racemic mixtures | Clopidogrel impurity (pharmaceutical) | [17] |

| Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]acetate | Phenoxy linkage, methylphenoxy group | Ullmann coupling or nucleophilic substitution | Kinase inhibitors | [12] |

Key Observations

Substituent Effects: The target compound uniquely combines electron-donating (2-aminophenyl) and electron-withdrawing (4-chlorophenyl) groups, which may balance electronic effects for optimized receptor binding or catalytic activity. Compounds with benzoxazole (e.g., MCBA in ) or benzoyl groups () exhibit altered steric and electronic profiles, often enhancing thermal stability or bioavailability .

Synthesis Complexity: The target compound’s synthesis likely requires multi-step protocols, such as oxidative coupling (as seen in MCBA synthesis) followed by reductive amination . In contrast, Methyl 2-((4-chlorophenyl)amino)acetate is synthesized via straightforward amidation, reducing cost and time .

Pharmacological Relevance: Methyl 2-amino-2-(2,4-dichlorophenyl)acetate () is a known impurity in clopidogrel, highlighting the importance of structural analogs in drug safety profiling. The target compound’s dual aromatic groups may offer improved selectivity in enzyme inhibition compared to mono-substituted derivatives . Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]acetate () demonstrates the role of phenoxy linkages in kinase inhibitors, suggesting that the target compound’s methylene bridge could similarly modulate target engagement .

Physical Properties: The chlorine atom in the target compound increases lipophilicity (logP ~2.5–3.5), enhancing membrane permeability compared to hydroxylated analogs like Methyl 2-amino-2-(4-hydroxyphenyl)acetate (logP ~1.2) .

Research Findings and Implications

- Biological Activity: The 2-aminophenyl group in the target compound may act as a hydrogen-bond donor, critical for interactions with serine proteases or GPCRs. In contrast, benzoxazole derivatives () exhibit anti-psoriatic activity, suggesting divergent therapeutic pathways .

- Stability : The methyl ester group in the target compound improves hydrolytic stability compared to ethyl esters (), though esterase-mediated cleavage remains a consideration for prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.